molecular formula C26H28N4O6 B2595545 [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946216-53-1

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2595545
CAS No.: 946216-53-1
M. Wt: 492.532
InChI Key: ANLVVKVRVHOEHL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,3-oxazole ring, a 1,2,3-triazole ring, and three methoxy groups attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxazole and triazole rings are heterocyclic rings, which means they contain atoms other than carbon in the ring. These heteroatoms (in this case, nitrogen and oxygen) can have a significant effect on the chemical properties of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the methoxy groups could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Oxazole Derivatives in Macrolide Synthesis

Oxazoles can act as activated carboxylates when reacting with singlet oxygen, leading to the formation of triamides. This reaction is particularly useful in synthesizing macrolides, such as recifeiolide and curvularin, showcasing the oxazole's utility in creating complex organic structures (Wasserman et al., 1981).

Triazole Derivatives in Molecular Interaction Studies

Triazole compounds, characterized by π-hole tetrel bonding interactions, exhibit unique self-assembling behaviors in solid states. This feature is explored through Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, demonstrating the triazole's role in understanding molecular interactions (Ahmed et al., 2020).

Applications in Antiviral Research

The cyclization of certain compounds to form triazole derivatives has been investigated for their antiviral activities. Specific triazole compounds have demonstrated moderate virucidal activity and inhibition of virus absorption to cells, underlining their potential in antiviral research (Modzelewska-Banachiewicz & Kamińska, 2001).

Oxazole and Triazole in Drug Discovery

The synthesis and evaluation of oxazole and triazole derivatives for their inhibitory activity on blood platelet aggregation have been a subject of research. These compounds, particularly those with 3, 4, 5-trimethoxyphenyl moieties, showed inhibitory activity comparable to aspirin, suggesting their applicability in drug discovery for cardiovascular diseases (Ozaki et al., 1983).

Material Science and Catalysis

Ruthenium-catalyzed synthesis of triazole derivatives showcases the creation of triazole-based scaffolds, which are essential in material science and as intermediates in organic synthesis. This method highlights the versatile applications of triazoles beyond biological activities, extending to materials science and catalysis (Ferrini et al., 2015).

Future Directions

Given the interesting structure of this compound, it could be a subject of future research in medicinal chemistry. Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound could also have potential therapeutic applications .

Properties

IUPAC Name

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O6/c1-14-8-9-19(10-15(14)2)30-16(3)23(28-29-30)26(31)35-13-20-17(4)36-25(27-20)18-11-21(32-5)24(34-7)22(12-18)33-6/h8-12H,13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLVVKVRVHOEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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